BenchChemオンラインストアへようこそ!

ABZI-1

STING agonist Molecular weight Drug-likeness

ABZI-1 is a synthetic, non-nucleotide, monomeric amidobenzimidazole (ABZI) small molecule that functions as an agonist of the Stimulator of Interferon Genes (STING) receptor. With a molecular formula of C24H26N6O2 and a molecular weight of 430.51 g/mol, ABZI-1 belongs to the ABZI chemotype discovered by Ramanjulu et al.

Molecular Formula C24H26N6O2
Molecular Weight 430.51
Cat. No. B1192068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABZI-1
SynonymsABZI1;  ABZI 1;  ABZI-1
Molecular FormulaC24H26N6O2
Molecular Weight430.51
Structural Identifiers
SMILESO=C(C1=CC=C2N(C[C@H](C3=CC=CC=C3)C)C(NC(C4=CC(C)=NN4CC)=O)=NC2=C1)N
InChIInChI=1S/C24H26N6O2/c1-4-30-21(12-16(3)28-30)23(32)27-24-26-19-13-18(22(25)31)10-11-20(19)29(24)14-15(2)17-8-6-5-7-9-17/h5-13,15H,4,14H2,1-3H3,(H2,25,31)(H,26,27,32)/t15-/m1/s1
InChIKeyDMGIDXMTSLVFPS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABZI-1: A Monomeric Amidobenzimidazole STING Agonist for Graded Innate Immune Activation


ABZI-1 is a synthetic, non-nucleotide, monomeric amidobenzimidazole (ABZI) small molecule that functions as an agonist of the Stimulator of Interferon Genes (STING) receptor [1]. With a molecular formula of C24H26N6O2 and a molecular weight of 430.51 g/mol, ABZI-1 belongs to the ABZI chemotype discovered by Ramanjulu et al. as a novel class of STING modulators distinct from cyclic dinucleotide (CDN) ligands [2]. Unlike the prototypical dimeric diABZI compounds (e.g., diABZI STING agonist-1/Compound 3, MW ~850–959), ABZI-1 retains the monomeric amidobenzimidazole core, making it a structurally simplified tool molecule suitable for probing STING pharmacology, conducting structure–activity relationship (SAR) studies, and enabling chemical conjugation strategies where a smaller molecular footprint is advantageous [3].

Why Generic ABZI-1 Substitution Fails: Evidence-Based Differentiation of Monomeric ABZI Agonists


Substituting ABZI-1 with a dimeric diABZI agonist (e.g., Compound 3) or an alternative non-nucleotide STING agonist (e.g., MSA-2 or SR-717) is not scientifically interchangeable because these compounds differ fundamentally in molecular topology, STING-binding stoichiometry, and downstream signaling kinetics. The monomeric ABZI scaffold occupies a single protomer of the STING dimer, whereas diABZI compounds function as bivalent ligands that simultaneously engage both STING monomers, yielding a synergistic binding enhancement and a >400-fold increase in cellular potency over the endogenous ligand cGAMP [1]. This difference in binding mode translates to divergent concentration–response relationships, cytokine release profiles, and potential toxicity thresholds that cannot be replicated by simply adjusting the dose of a dimeric agonist [2]. For procurement decisions, selecting ABZI-1 versus diABZI is therefore a deliberate choice between a graded pharmacological tool and a maximally potent therapeutic lead, each serving distinct experimental objectives.

Quantitative Evidence Guide: ABZI-1 Differentiation Against Key STING Agonist Comparators


Molecular Weight Reduction: ABZI-1 (430 Da) vs. diABZI Compound 3 (~850 Da)

ABZI-1 possesses a molecular weight of 430.51 g/mol, approximately half that of the dimeric diABZI STING agonist-1 (Compound 3, MW ~849.94 g/mol for the free base; ~959.33 g/mol for the trihydrochloride salt) [1]. This 50% lower molecular mass places ABZI-1 in a more favorable physicochemical space for passive membrane permeability, as predicted by Lipinski's Rule of Five, where MW <500 is a key drug-likeness criterion. In contrast, the dimeric diABZI Compound 3 exceeds this threshold and violates additional rules (rotatable bonds: 20; TPSA: 246.59 Ų) [2].

STING agonist Molecular weight Drug-likeness Permeability

Binding Stoichiometry Differentiation: Monomeric ABZI vs. Dimeric diABZI Engagement of the STING Dimer

Structural data from the Ramanjulu et al. (2018) study (PDB: 6DXG) demonstrate that two monomeric ABZI molecules bind per STING dimer, occupying the cGAMP-binding pocket of each protomer independently [1]. The dimeric diABZI Compound 3 was designed by covalently linking two ABZI units to create a single bivalent ligand that synergistically engages both STING monomers simultaneously. This structural difference directly impacts binding kinetics: the monomeric ABZI Compound 4 (CAS 2248444-14-4), a close structural analog of ABZI-1, exhibits an apparent inhibition constant (IC50) of 14 μM for displacing ³H-cGAMP from STING . In contrast, the dimeric diABZI Compound 2 (STING agonist-4) achieves a dissociation constant (Kd) of 1.6 nM against full-length endogenous STING in THP-1 cell lysates, representing an approximately 8,750-fold enhancement in binding affinity [2].

STING binding Stoichiometry ABZI monomer diABZI dimer

Cellular Potency Comparison: ABZI-1 vs. cGAMP, diABZI, MSA-2, and SR-717

A potency hierarchy can be constructed from published EC50 values for IFN-β secretion or IRF-reporter activation in human cell-based assays. The endogenous ligand cGAMP exhibits the lowest potency (EC50 ~53.9 μM in PBMCs), establishing a baseline for STING activation [1]. Monomeric ABZI compounds (typified by Compound 4) achieve IC50 values of ~14 μM in binding assays, translating to estimated cellular EC50 values in the low micromolar range . Dimeric diABZI Compound 3 achieves an EC50 of 130 nM in human PBMCs, representing >400-fold improvement over cGAMP . Other non-nucleotide agonists occupy intermediate positions: SR-717 shows EC50 of 2.1 μM in THP1-ISG reporter cells, and MSA-2 exhibits EC50 of 8.3 μM (WT STING) and 24 μM (HAQ variant) . ABZI-1, as a monomeric ABZI, is expected to demonstrate potency in the low-to-mid micromolar range based on structural analogy to Compound 4, placing it between cGAMP and the more potent dimeric or non-nucleotide agonists.

STING agonist EC50 PBMC IFN-β Potency ranking

Kinase Selectivity Profiling: diABZI Demonstrated Clean Selectivity Against >350 Kinases

At a concentration of 1 μM, the dimeric diABZI Compound 3 demonstrated high selectivity with no significant off-target activity against a panel of >350 tested kinases . This selectivity profiling provides class-level evidence that the ABZI chemotype is inherently selective for STING over the kinome. No comparable kinase profiling data are available specifically for ABZI-1; however, the monomeric ABZI core scaffold is expected to share this selectivity profile, as the amidobenzimidazole pharmacophore interacts specifically with the cGAMP-binding pocket of STING rather than with kinase ATP-binding sites [1].

Kinase selectivity Off-target profiling diABZI Specificity

Physicochemical and Formulation Comparison: ABZI-1 Storage Stability vs. diABZI Solution Instability

ABZI-1 exhibits favorable storage characteristics with stability for 2 years as powder at -20°C, 2 weeks in DMSO at 4°C, and 6 months in DMSO at -80°C [1]. In contrast, the dimeric diABZI STING agonist-1 (tautomerism form) is noted to be unstable in solution, with vendors explicitly recommending fresh preparation of working solutions . This solution instability of diABZI may complicate long-term assay workflows and requires more stringent experimental planning.

Solubility DMSO stability Formulation Storage conditions

In Vivo Efficacy Gap: diABZI Achieves Complete Tumor Regression Where Monomeric ABZI Compounds Lack Reported Systemic Activity

The dimeric diABZI Compound 3, administered intravenously at 1.5 mg/kg on days 1, 4, and 8, achieved significant tumor growth inhibition and complete tumor regression in a syngeneic CT-26 colorectal tumor model, with 8 out of 10 mice remaining tumor-free at day 43 (P < 0.001) [1]. No comparable in vivo efficacy data exist for monomeric ABZI-1 or the structurally related Compound 4, which are primarily characterized in biochemical binding assays. This disparity reflects the fundamental pharmacological difference: dimeric diABZI compounds achieve sufficient systemic exposure to exceed the mouse STING EC50 of ~200 ng/mL, with a measured half-life of 1.4 hours at 3 mg/kg i.v. . Monomeric ABZI compounds have not been reported to achieve systemic STING activation in vivo.

In vivo efficacy Tumor regression diABZI CT-26 model

Optimal Application Scenarios for ABZI-1 Based on Quantitative Differentiation Evidence


Graded STING Activation Studies Requiring Submaximal Pathway Engagement

ABZI-1's monomeric binding mode and predicted micromolar cellular potency make it suitable for experiments requiring graded or titratable STING activation, in contrast to the steep, all-or-none-like activation often observed with bivalent diABZI agonists. This is particularly relevant for studies of STING signaling thresholds, cytokine dose–response profiling, and conditions where full STING activation triggers PANoptosis or excessive type I interferon responses that confound data interpretation [1].

Chemical Biology and Conjugation Tool Development

With a molecular weight of only 430.51 g/mol—roughly half that of diABZI Compound 3—ABZI-1 provides a compact scaffold for chemical biology applications including biotinylation, fluorophore conjugation, photoaffinity labeling, and PROTAC linker attachment. Its smaller size reduces the risk of steric interference with the STING binding pocket upon conjugation, a critical consideration for probe development [2]. ABZI-1 can also serve as a monomeric building block for designing novel bivalent or multivalent STING ligands with tunable linker geometry.

In Vitro Mechanistic and SAR Studies

ABZI-1 is best deployed in biochemical and cellular assays where the goal is to dissect STING signaling mechanisms, perform SAR around the monomeric amidobenzimidazole core, or establish baseline STING pharmacology without the confounding factor of supraphysiological pathway activation. The well-characterized kinase selectivity profile of the ABZI chemotype (demonstrated for diABZI against >350 kinases) supports its use in experiments where off-target effects must be minimized .

Prodrug and Targeted Delivery Design

The monomeric nature of ABZI-1 makes it an attractive warhead for prodrug strategies where conditional release of the active agonist is desired (e.g., enzyme-cleavable linkers, pH-sensitive conjugates, or nanoparticle encapsulation). Its defined DMSO solution stability (6 months at -80°C) further facilitates chemical manipulation workflows, whereas the solution instability of dimeric diABZI tautomers can complicate multi-step synthetic conjugation procedures [3].

Quote Request

Request a Quote for ABZI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.